1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-21(11-12-30(27,28)20-9-5-2-6-10-20)24-14-18(15-24)25-13-17(22-23-25)16-29-19-7-3-1-4-8-19/h1-10,13,18H,11-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREASXUNTUGZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one features a complex structure that incorporates a triazole ring, an azetidine moiety, and a phenylsulfonyl group. This unique combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action and efficacy.
Chemical Structure
The chemical structure can be represented as follows:
This indicates a molecular weight of approximately 384.4 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Compounds containing the 1,2,3-triazole scaffold have shown significant antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, often demonstrating superior efficacy compared to traditional antibiotics .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL |
| Triazole B | Escherichia coli | 16 µg/mL |
| Triazole C | Candida albicans | 4 µg/mL |
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. Studies indicate that certain triazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound may exhibit similar effects due to its structural features.
Case Study: Anticancer Activity
In a study conducted by researchers, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .
The mechanisms underlying the biological activities of triazole derivatives are multifaceted:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. For example, they may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
- Cell Membrane Disruption : Some studies suggest that triazoles can disrupt microbial cell membranes, leading to cell lysis.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. Research has shown that compounds containing the triazole moiety can act as effective inhibitors of different isoforms of carbonic anhydrase, particularly hCA II and hCA IX .
Case Study : In vitro studies demonstrated that derivatives similar to 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one exhibited low nanomolar inhibition against these isoforms, suggesting potential applications in treating conditions like glaucoma due to their ability to lower intraocular pressure .
Antimicrobial Activity
The triazole group is well-documented for its antimicrobial properties. Compounds with similar structures have been investigated for their efficacy against various bacterial strains. The incorporation of the phenoxymethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial activity.
Research Findings : A study highlighted that triazole-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria, making them candidates for further development as antibiotics .
Treatment of Glaucoma
Given its inhibitory action on carbonic anhydrase, this compound may be explored for use in glaucoma treatment. The reduction of intraocular pressure through CA inhibition is a well-established therapeutic pathway.
Anticancer Properties
The ability of triazoles to inhibit specific enzymes involved in tumor growth presents another avenue for research. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through enzyme modulation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazole-Containing Analogous Compounds
Key Observations :
- The target compound’s 1,2,3-triazole distinguishes it from 1,2,4-triazole derivatives (e.g., ), which exhibit different electronic and steric profiles.
- The azetidine ring provides unique conformational constraints compared to piperazine () or pyrazole () systems.
- The phenylsulfonyl group is absent in most analogs, which instead feature nitriles (), thiones (), or simple ketones ().
Key Observations :
- The target compound’s triazole moiety was likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective 1,2,3-triazole formation ().
- Analogous compounds (e.g., ) demonstrate high yields (>90%) under mild CuAAC conditions, suggesting similar efficiency for the target molecule.
- Post-cycloaddition modifications (e.g., coupling with azetidine or sulfonyl groups) may require additional steps, such as nucleophilic substitutions or ketone functionalization.
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound are unavailable, analogous triazole derivatives (e.g., ) exhibit planar triazole rings and hydrogen-bonding networks. For example:
- 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one () forms intermolecular N–H···S and C–H···O bonds, stabilizing its crystal lattice.
- The phenylsulfonyl group in the target compound may enhance solubility and crystallinity compared to non-sulfonylated analogs.
Q & A
Q. What are the key synthetic methodologies for constructing the azetidine-triazole core in this compound?
The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the 1,2,3-triazole ring. For example, terminal alkynes react with azides under catalytic Cu(I) conditions to regioselectively generate 1,4-substituted triazoles . Subsequent functionalization of the azetidine ring may involve nucleophilic substitution or coupling reactions, often optimized via microwave-assisted synthesis or reflux conditions to enhance reaction efficiency and yield . Purification frequently employs silica gel chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing the azetidine, triazole, and sulfonyl groups .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- FT-IR : Confirms functional groups like sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and triazole (C=N stretch ~1500 cm⁻¹) .
Q. How are reaction conditions optimized to minimize byproducts during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may stabilize reactive species .
- Catalyst screening : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve regioselectivity in triazole formation .
- Temperature control : Microwave-assisted synthesis reduces reaction times and side reactions compared to traditional reflux .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models?
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). To address this:
- Perform variable-temperature NMR to probe conformational dynamics .
- Use SHELXL for high-resolution X-ray refinement, incorporating anisotropic displacement parameters and twin-law corrections to improve model accuracy .
- Compare DFT-calculated NMR chemical shifts with experimental data to validate crystallographic assignments .
Q. What strategies improve yield in multi-step syntheses involving sulfonyl and triazole groups?
- Protecting-group chemistry : Temporarily shield reactive sites (e.g., sulfonyl groups) during azetidine functionalization .
- Sequential coupling : Prioritize triazole formation via CuAAC before introducing sterically demanding sulfonyl groups to avoid steric hindrance .
- Flow chemistry : Continuous-flow systems enhance mixing and heat transfer in exothermic steps (e.g., sulfonylation) .
Q. How does the compound’s sulfonyl group influence its interaction with biological targets?
The sulfonyl group acts as a hydrogen-bond acceptor, potentially binding to enzyme active sites (e.g., kinases or proteases). Structure-activity relationship (SAR) studies can be conducted by:
- Synthesizing analogs with modified sulfonyl substituents (e.g., cyclohexylsulfonyl vs. phenylsulfonyl) .
- Performing molecular docking with targets like cytochrome P450 or β-lactamases to predict binding modes .
- Validating interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in flexible groups : The azetidine ring and phenoxymethyl triazole may exhibit rotational disorder. Apply TWIN and BASF commands in SHELXL to model twinning and anisotropic scaling .
- Weak diffraction : Use synchrotron radiation or cryocooling to enhance data resolution .
- Hydrogen atom placement : Employ HFIX and AFIX constraints for geometrically realistic H-atom positions .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Triazole-Azetidine Coupling
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | – | 0.45 | Kinase X |
| Cyclohexylsulfonyl variant | Sulfonyl group | 1.2 | Kinase X |
| 4-Fluorophenyltriazole | Triazole substituent | 0.78 | Protease Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
